molecular formula C21H20ClFN4O2S B2442617 N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide CAS No. 1172054-24-8

N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide

Cat. No.: B2442617
CAS No.: 1172054-24-8
M. Wt: 446.93
InChI Key: ZADJJCYGSUGDSK-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a potent and selective ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2), with a particular focus on the pathogenic G2019S mutant implicated in familial Parkinson's disease. Its primary research value lies in its use as a pharmacological tool to elucidate the role of LRRK2 in cellular pathways , including neurite outgrowth, mitochondrial function, and the regulation of key substrates such as Rab GTPases. By potently inhibiting LRRK2 kinase activity, this compound facilitates the investigation of pathological mechanisms underlying neurodegeneration and enables target validation studies in preclinical models. Further research applications include the exploration of LRRK2's function in immune cell signaling and its potential link to inflammatory disorders , providing a critical chemical probe for dissecting complex kinase-driven biology in neuroscience and immunology.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2S/c1-29-18-9-8-14(22)11-17(18)24-21(28)27-10-4-5-13(12-27)19-25-26-20(30-19)15-6-2-3-7-16(15)23/h2-3,6-9,11,13H,4-5,10,12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADJJCYGSUGDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazides with thiosemicarbazides under acidic conditions.

    Substitution Reactions: Introduction of the chloro and methoxy groups on the phenyl ring can be done through electrophilic aromatic substitution reactions.

    Piperidine Ring Formation: The piperidine ring can be synthesized via cyclization reactions involving appropriate amines and carbonyl compounds.

    Final Coupling: The final step involves coupling the thiadiazole and piperidine moieties using carboxylation reactions.

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the above synthetic routes, often employing catalysts and high-throughput techniques to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution at position 2. In alkaline conditions, the thiadiazole sulfur atom polarizes adjacent C-N bonds, making C-5 susceptible to nucleophiles like amines or alkoxides :

Reaction ConditionsOutcomeYield (%)
KOH (1M), EtOH, 80°C, 12 hrsReplacement of thiadiazole C-5 with –NH262–68
NaOCH3, DMF, 120°C, 6 hrsMethoxy group substitution at C-555

The fluorophenyl moiety shows limited reactivity in SNAr due to fluorine’s poor leaving-group ability, requiring harsh conditions (e.g., >150°C with Cu catalysis) for displacement .

Amide Hydrolysis and Functionalization

The carboxamide group undergoes acid- or base-catalyzed hydrolysis to yield a carboxylic acid intermediate, which can be further derivatized :

Stepwise Hydrolysis Pathway:

  • Acidic Conditions (HCl, H2O, reflux):
    CarboxamideHClCarboxylic Acid+NH4Cl\text{Carboxamide} \xrightarrow{\text{HCl}} \text{Carboxylic Acid} + \text{NH}_4\text{Cl}
    Reported yield: 78%

  • Activation with CDI (1,1′-carbonyldiimidazole):
    Activated intermediate reacts with amines to form secondary amides (e.g., 72% yield for methylamine coupling) .

Piperidine Ring Modifications

The piperidine nitrogen participates in alkylation and acylation reactions. Reductive amination using paraformaldehyde and NaBH(OAc)3 introduces methyl groups selectively :

ReagentProductApplication
CH2O/NaBH(OAc)3N-Methylpiperidine derivativeBioactivity optimization
AcCl/Et3NN-AcetylpiperidineMetabolic stability enhancement

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole core engages in cycloaddition and oxidation reactions:

  • Cycloaddition with Alkynes: Forms triazolo-thiadiazine hybrids under Cu(I) catalysis (65–70% yield) .

  • Oxidation with mCPBA: Converts thiadiazole to sulfoxide derivatives, altering electronic properties (IC50 shifts in bioassays).

Electrophilic Aromatic Substitution

The 5-chloro-2-methoxyphenyl group undergoes electrophilic substitution at the para position to chlorine. Nitration experiments (HNO3/H2SO4) show preferential NO2+ attack at C-4 (72% regioselectivity).

Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura coupling at the thiadiazole C-2 position enables aryl group diversification :

Catalyst SystemAryl Boronic AcidYield (%)
Pd(PPh3)4, K2CO3, DME4-Cyanophenyl58
PdCl2(dppf), CsF, THF3-Pyridyl49

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the thiadiazole ring, generating a thiyl radical intermediate. Trapping experiments with TEMPO confirm radical-mediated pathways.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's anticancer properties through various mechanisms:

  • Inhibition of Tumor Cell Growth :
    • The compound has shown promising results against various human tumor cell lines. For instance, it was evaluated by the National Cancer Institute (NCI) and exhibited significant antimitotic activity with mean GI50 values indicating effective growth inhibition .
  • Mechanism of Action :
    • The compound's structure suggests potential interactions with biological targets involved in cancer progression. Its thiadiazole moiety may contribute to anticancer activity by modulating signaling pathways associated with cell proliferation and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide:

  • Chloro and Fluoro Substituents : The presence of chloro and fluoro groups enhances lipophilicity and may improve the compound's ability to penetrate cellular membranes, thus increasing its bioavailability .
  • Thiadiazole Ring : This component is known for its role in enhancing biological activity in various pharmacophores, providing a scaffold for further modifications aimed at increasing potency against specific cancer types .

Case Studies

Several case studies highlight the applications of this compound in cancer research:

  • NCI Evaluation :
    • In a systematic evaluation by the NCI, the compound was tested across a panel of approximately sixty cancer cell lines, demonstrating an average cell growth inhibition rate that supports its potential as a lead candidate for further development .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that derivatives of this compound could significantly reduce tumor size in xenograft models, suggesting that it may be effective in clinical settings .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes or receptors, modulating their activity. The presence of the thiadiazole ring suggests potential interactions with metal ions or proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methoxyphenyl)-3-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide
  • N-(5-chloro-2-methoxyphenyl)-3-(5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide

Uniqueness

The unique combination of substituents in N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide may confer distinct biological activities or chemical properties, making it a valuable compound for further research and development.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C21H20ClFN4O2SC_{21}H_{20}ClFN_4O_2S with a molecular weight of 436.92 g/mol. Its structure includes a piperidine ring linked to a thiadiazole moiety, which is known for enhancing biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of thiadiazole exhibit potent cytotoxic effects against various cancer cell lines. The compound was evaluated for its in vitro cytotoxicity against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay. The results indicated a significant reduction in cell viability, with IC50 values suggesting strong anticancer potential.

Table 1: Cytotoxic Activity of this compound

Cell LineIC50 (µM)Reference
MCF-75.12
HepG24.75

In comparative studies, the compound's activity was enhanced when combined with other moieties such as piperazine or piperidine rings, indicating that structural modifications can lead to improved anticancer efficacy.

The mechanism underlying the anticancer activity involves the induction of apoptosis in cancer cells. Flow cytometry analyses revealed that the compound activates apoptotic pathways by increasing levels of pro-apoptotic proteins like p53 and caspase-3 cleavage in treated MCF-7 cells. This suggests that the compound may act through mitochondrial pathways to promote cell death.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains. In vitro assays demonstrated its effectiveness against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity Profiles

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings indicate that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

In a recent study published in Pharmaceutical Chemistry Journal, researchers synthesized several derivatives of thiadiazole and evaluated their biological activities. Among these derivatives, this compound exhibited superior cytotoxicity against MCF-7 cells compared to standard chemotherapeutic agents like doxorubicin .

Clinical Implications

The promising results from preclinical studies suggest potential clinical applications for this compound in oncology and infectious disease treatment. Further investigations are warranted to explore its pharmacokinetics and toxicology profiles.

Q & A

Q. What are the key considerations for optimizing the synthesis of N-(5-chloro-2-methoxyphenyl)-3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide?

  • Methodological Answer : Synthesis of thiadiazole-containing compounds often involves cyclization reactions using POCl₃ as a catalyst under reflux conditions. For example, thiadiazole precursors can be prepared by reacting acid derivatives (e.g., carboxylic acids) with thiosemicarbazides, followed by pH adjustment (ammonia solution) to precipitate intermediates . Key variables to optimize include:
  • Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility during recrystallization.

  • Reaction time/temperature : Extended reflux (3–6 hours at 90°C) enhances cyclization efficiency.

  • Catalyst stoichiometry : Excess POCl₃ (3 mol) ensures complete dehydration .

    • Data Table :
ParameterOptimal ConditionYield (%)Reference
POCl₃ (mol ratio)3:178–85
Reaction Temperature90°C82

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a multi-technique approach:
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···N motifs in thiadiazole derivatives) .
  • NMR spectroscopy : Analyze ¹H/¹³C NMR for characteristic peaks (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl protons at δ ~7.2–7.5 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS for [M+H]⁺ ion).
  • IR spectroscopy : Identify amide C=O stretching (~1650 cm⁻¹) and thiadiazole C–N vibrations (~1500 cm⁻¹) .

Q. What are the preliminary pharmacological targets for this compound?

  • Methodological Answer : Thiadiazole-piperidine hybrids are often screened for enzyme inhibition. For example:
  • PFOR enzyme inhibition : Thiadiazole derivatives disrupt pyruvate:ferredoxin oxidoreductase (PFOR), critical in anaerobic metabolism .
  • Kinase assays : Test against tyrosine kinases (e.g., EGFR) using fluorescence polarization assays.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications to the thiadiazole or piperidine moieties affect binding affinity?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs with:
  • Substituent variation : Replace 2-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.

  • Piperidine substitution : Introduce methyl groups at C-2/C-4 to assess steric effects on target engagement.

  • Binding assays : Use surface plasmon resonance (SPR) to measure dissociation constants (KD) for protein targets (e.g., kinases) .

    • Data Table :
Analog ModificationKD (nM)Target ProteinReference
2-Fluorophenyl (parent)12.5EGFR
4-Nitrophenyl substitution45.8EGFR

Q. How should researchers address contradictions in bioactivity data across different assay platforms?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell permeability vs. pure enzyme activity). Mitigation strategies:
  • Orthogonal validation : Cross-validate cytotoxicity (cell-based) and enzyme inhibition (cell-free) results.
  • Solubility optimization : Use DMSO/PEG-400 mixtures to improve compound dissolution in cell culture media.
  • Metabolic stability testing : Perform liver microsome assays to identify degradation products interfering with activity .

Q. What crystallographic techniques are critical for resolving steric clashes in the piperidine-thiadiazole core?

  • Methodological Answer :
  • Single-crystal X-ray diffraction : Resolve torsion angles between the piperidine and thiadiazole rings. For example, in similar compounds, C–C bond lengths average 1.48 Å, with dihedral angles <10° indicating planarity .

  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., C–H···F contacts) to identify steric hindrance .

    • Data Table :
Bond/AngleMeasurementReference
C(piperidine)–N(amide)1.35 Å
Thiadiazole ring planarity2.1°

Key Research Gaps

  • Synthetic scalability : Current yields (~80%) may limit bulk production for in vivo studies. Explore microwave-assisted synthesis to reduce reaction times .
  • In vivo pharmacokinetics : No data on oral bioavailability or blood-brain barrier penetration. Conduct ADMET profiling using rodent models .

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